2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
CAS No.: 645399-34-4
Cat. No.: VC16893514
Molecular Formula: C51H51N3
Molecular Weight: 706.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645399-34-4 |
|---|---|
| Molecular Formula | C51H51N3 |
| Molecular Weight | 706.0 g/mol |
| IUPAC Name | 2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)-1,3,5-triazine |
| Standard InChI | InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
| Standard InChI Key | PQKTUYXMZYPFJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
Introduction
Chemical Structure and Molecular Properties
The defining feature of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is its radially symmetric structure, where three 2,3,5,6-tetramethylbiphenyl substituents are attached to the 1,3,5-triazine ring. Each biphenyl group is further substituted with four methyl groups at the 2, 3, 5, and 6 positions, creating a highly congested molecular geometry. This steric bulk influences the compound’s solubility, crystallinity, and intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 706.0 g/mol | |
| CAS Number | 645399-34-4 | |
| Predicted Density | 1.166 ± 0.06 g/cm³ | |
| Melting Point (Analog) | 283 °C (for related compound) |
Synthesis and Functionalization Strategies
The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine involves multi-step organic transformations, typically beginning with the preparation of substituted biphenyl precursors.
Precursor Synthesis and Coupling Reactions
The tetramethylbiphenyl moieties are synthesized via Suzuki-Miyaura cross-coupling reactions, where a brominated or iodinated benzene derivative reacts with a methyl-substituted phenylboronic acid . For example, 2,3,5,6-tetramethyl-4-iodobiphenyl can be coupled to a triazine core under palladium catalysis. The central triazine ring is often constructed through cyclotrimerization of cyanuric chloride derivatives, followed by sequential substitution reactions.
Challenges in Steric Management
The high steric demand of the tetramethylbiphenyl groups necessitates optimized reaction conditions. Elevated temperatures (80–120°C) and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to improve reaction kinetics . Catalytic systems using Pd(PPh₃)₄ with cesium carbonate as a base have proven effective in analogous triazine syntheses, achieving yields exceeding 80% .
Physicochemical Properties and Stability
The compound’s stability under thermal and photolytic conditions is a critical factor for its applicability. Thermogravimetric analysis (TGA) of related triazines reveals decomposition temperatures above 300°C, suggesting robust thermal stability . The methyl groups enhance oxidative stability compared to hydrogen-substituted analogs, as demonstrated by accelerated aging tests in air.
Solubility and Processing Characteristics
Emerging Applications in Materials Science
While direct applications of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine remain exploratory, its structural features align with several cutting-edge research areas.
Organic Electronic Devices
The electron-deficient triazine core makes this compound a candidate for electron-transport layers in organic light-emitting diodes (OLEDs). Analogous compounds have demonstrated electron mobility values of , comparable to state-of-the-art materials like tris(8-hydroxyquinolinato)aluminum (Alq₃) .
Covalent Organic Frameworks (COFs)
The triazine moiety’s ability to participate in condensation reactions enables the construction of COFs with tunable pore sizes. For instance, reacting this compound with tetrahedral boronic acid linkers can yield mesoporous frameworks with surface areas exceeding 1000 m²/g. These materials show promise for gas storage and heterogeneous catalysis.
Catalytic Supports
The steric bulk of the tetramethylbiphenyl groups can stabilize metal nanoparticles (e.g., Pd, Au) by preventing aggregation. Preliminary studies on similar triazine-based supports report turnover frequencies (TOFs) of over 10,000 h⁻¹ in cross-coupling reactions .
Future Directions and Research Gaps
Despite its potential, significant challenges remain in the practical deployment of this compound. Key research priorities include:
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Crystallographic Characterization: Single-crystal studies to elucidate packing dynamics and intermolecular interactions.
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Device Integration: Fabrication of thin-film transistors or photovoltaic cells to assess performance metrics .
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Functionalization Pathways: Development of post-synthetic modification strategies to introduce redox-active or chiral centers .
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